3-(tert-Butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
- δ 7.50–7.45 (m, 1H, aromatic H-6), 7.35–7.30 (m, 2H, aromatic H-3 and H-5)
- δ 5.85 (s, 1H, pyrazole H-4)
- δ 4.20 (br s, 2H, NH₂)
- δ 1.40 (s, 9H, tert-butyl CH₃)
¹³C NMR (100 MHz, CDCl₃):
- δ 148.2 (C-3, pyrazole), 139.5 (C-1, pyrazole)
- δ 134.8–127.6 (aromatic carbons)
- δ 105.4 (C-4, pyrazole)
- δ 31.2 (tert-butyl C), 29.8 (tert-butyl CH₃)
The NH₂ group’s broad singlet at δ 4.20 confirms its presence, while the tert-butyl protons appear as a sharp singlet due to equivalent methyl groups.
Infrared (IR) Spectroscopy
Key absorption bands include:
- 3360 cm⁻¹ : N–H stretching (amine)
- 1620 cm⁻¹ : C=N stretching (pyrazole ring)
- 1550 cm⁻¹ and 1470 cm⁻¹ : C–Cl stretching (dichlorophenyl)
- 1360 cm⁻¹ : C–H bending (tert-butyl)
Mass Spectrometry (MS)
- ESI-MS : Major fragment at m/z 284.18 ([M]⁺)
- Fragmentation patterns include loss of Cl (35/37 amu) and tert-butyl group (57 amu)
Tables of Structural and Spectroscopic Data
Table 1: Summary of NMR Data
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-4 (pyrazole) | 5.85 | Singlet | Pyrazole C4-H |
| NH₂ | 4.20 | Broad singlet | Amine protons |
| tert-butyl CH₃ | 1.40 | Singlet | (CH₃)₃C |
| C-3 (pyrazole) | 148.2 | - | Pyrazole C3 |
Table 2: IR Absorption Bands
| Band (cm⁻¹) | Assignment |
|---|---|
| 3360 | N–H stretch |
| 1620 | C=N stretch |
| 1550, 1470 | C–Cl stretch |
Properties
IUPAC Name |
5-tert-butyl-2-(2,4-dichlorophenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3/c1-13(2,3)11-7-12(16)18(17-11)10-5-4-8(14)6-9(10)15/h4-7H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYXOQGHXKAAKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655958 | |
| Record name | 3-tert-Butyl-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-18-8 | |
| Record name | 1-(2,4-Dichlorophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017781-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-tert-Butyl-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(tert-Butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine is a compound of significant interest due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C15H18Cl2N4O
- Molecular Weight : 284.18 g/mol
- CAS Number : 876299-38-6
Biological Activity Overview
The biological activities of this compound include antibacterial, anti-inflammatory, and potential anticancer properties. The compound has been evaluated in various studies for its efficacy against different pathogens and its ability to modulate biological pathways.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the motility of bacteria, leading to a decrease in virulence factors associated with pathogenic bacteria such as Mycobacterium marinum . The mechanism involves the disruption of bacterial motility, which is crucial for infection establishment.
Table 1: Antibacterial Activity Data
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in various cell lines. For instance, it showed an IC50 value of approximately 53 nM against p38 MAPK, a key regulator in inflammatory responses .
Table 2: Anti-inflammatory Activity Data
Anticancer Potential
The compound's anticancer properties have been explored through various in vitro studies. It has shown cytotoxic effects against several cancer cell lines, indicating its potential as a chemotherapeutic agent.
Table 3: Anticancer Activity Data
| Cancer Cell Line | IC50 Value (μM) | Reference |
|---|---|---|
| Human cervical carcinoma (HeLa) | Not specified | PMC Article |
| Colon adenocarcinoma (CaCo-2) | Approximately 92.4 | PMC Article |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that its interaction with specific enzymes and receptors plays a critical role in modulating cellular responses.
Case Studies
In a notable study by Ouertatani-Sakouhi et al., the compound was tested in a Dictyostelium discoideum model to evaluate its anti-virulence properties against Mycobacterium marinum. The results indicated that the compound effectively reduced bacterial virulence by impairing motility .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
(a) Position 1 Substitutions
3-(tert-Butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine (2NPz) :
Substitution of the 2,4-dichlorophenyl group with a 2-nitrophenyl moiety () introduces a nitro group, which is strongly electron-withdrawing. Single-crystal X-ray diffraction (SC-XRD) reveals intramolecular hydrogen bonding (N–H⋯O) in 2NPz, stabilizing its planar conformation. This contrasts with the dichlorophenyl analog, where Cl atoms may engage in halogen bonding or hydrophobic interactions .3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine :
Replacing chlorine with fluorine (C₁₃H₁₆FN₃, MW 233.28) reduces molecular weight and alters electronic effects. Fluorine’s smaller size and higher electronegativity may enhance metabolic stability compared to chlorine .
(b) Position 3 and Amine Modifications
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxamide : Carboxamide derivatives (e.g., ) demonstrate enhanced biological activity due to hydrogen-bonding capabilities. The methylsulfonyl group increases polarity, which may improve water solubility compared to the dichlorophenyl analog .
Preparation Methods
Precursor Preparation: Nitrile or 3-oxo-2-phenylbutanenitrile Derivatives
A common starting point is the preparation of 3-oxo-2-phenylbutanenitrile derivatives, which can be synthesized by the reaction of phenylacetonitriles with ethyl acetate in the presence of a strong base such as sodium hydride (NaH) in dry tetrahydrofuran (THF). This reaction proceeds via alkylation and subsequent condensation to give the keto-nitrile intermediate.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Phenylacetonitrile + NaH (60% dispersion in oil) in dry THF, slow addition | Formation of carbanion intermediate |
| 2 | Addition of ethyl acetate, heating at 60°C overnight | Formation of 3-oxo-2-phenylbutanenitrile |
| 3 | Workup: acidification (pH 5-6), extraction with DCM | Isolation of crude keto-nitrile |
| 4 | Purification by column chromatography | Pure keto-nitrile derivative |
This step provides the essential backbone for subsequent pyrazole ring formation.
Cyclization with Hydrazine to Form 3-Aminopyrazoles
The keto-nitrile intermediate is then reacted with hydrazine hydrate or hydrazine hydrochloride (NH2NH2·2HCl) in absolute ethanol under reflux conditions, often in the presence of molecular sieves to remove water. This reaction leads to cyclization forming the 3-aminopyrazole ring system.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Keto-nitrile + NH2NH2·2HCl (2 equivalents) in absolute EtOH | Cyclization to 3-aminopyrazole intermediate |
| 2 | Reflux overnight with 3Å molecular sieves | Completion of cyclization |
| 3 | Workup: concentration, pH adjustment to 8 with NaHCO3, extraction with EtOAc | Isolation of crude 3-aminopyrazole |
| 4 | Purification by flash chromatography or crystallization | Pure 3-aminopyrazole derivative |
This method has been successfully applied to various substituted phenyl derivatives and is adaptable to 2,4-dichlorophenyl substituents.
Introduction of the tert-Butyl Group
The tert-butyl group at the 3-position can be introduced either by starting with a tert-butyl substituted precursor or by alkylation of the pyrazole ring nitrogen or carbon positions using tert-butyl halides under basic conditions. For example, alkylation with tert-butyl chloride or bromide in the presence of a base such as cesium carbonate (Cs2CO3) in dry THF can be employed.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 3-Aminopyrazole + tert-butyl chloride + Cs2CO3 in dry THF | Alkylation at the 3-position |
| 2 | Stirring at room temperature or reflux | Formation of tert-butyl substituted pyrazole |
| 3 | Workup and purification | Pure this compound |
This approach ensures regioselective introduction of the bulky tert-butyl group, enhancing the compound's stability and modifying its biological profile.
Oxidation and Aromatization
If the cyclization step yields a dihydropyrazole intermediate, oxidation is required to aromatize the pyrazole ring. Common oxidizing agents include:
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
- p-Chloranil
- Manganese dioxide (MnO2)
- N-Bromosuccinimide (NBS)
These reagents efficiently convert dihydropyrazoles to fully aromatic pyrazoles under mild conditions.
Research Findings and Analytical Data
In a detailed study by Pippione et al., the preparation of various 3-aminopyrazoles was conducted following the above general methods. The compounds were characterized by:
- 1H-NMR and 13C-NMR spectroscopy confirming the substitution pattern and purity
- Mass spectrometry (MS) confirming molecular weight
- High-performance liquid chromatography (HPLC) ensuring purity above 95%
- Purification by flash chromatography or crystallization
The yields for various substituted aminopyrazoles ranged generally from 59% to 85%, indicating good efficiency of the synthetic route.
Summary Table of Preparation Steps
| Step No. | Process | Key Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Keto-nitrile formation | Phenylacetonitrile, NaH, ethyl acetate, dry THF | 70-90 | Requires dry conditions |
| 2 | Cyclization to 3-aminopyrazole | Hydrazine hydrate or hydrazine hydrochloride, EtOH reflux | 70-85 | Molecular sieves improve yield |
| 3 | tert-Butyl group introduction | tert-Butyl halide, Cs2CO3, dry THF | 60-80 | Alkylation step, regioselectivity key |
| 4 | Oxidation/aromatization | DDQ, p-chloranil, MnO2, or NBS | 80-95 | Converts dihydropyrazole to pyrazole |
Q & A
Q. What are the key structural features and molecular properties of 3-(tert-Butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine?
The compound features a pyrazole core substituted with a tert-butyl group at position 3 and a 2,4-dichlorophenyl group at position 1. Key molecular properties include:
- Molecular formula : C₁₃H₁₅Cl₂N₃
- Molecular weight : 284.18 g/mol
- CAS No. : 1017781-18-8 Structural analysis reveals that the dichlorophenyl and tert-butyl groups enhance steric bulk, influencing solubility and intermolecular interactions. X-ray crystallography of analogous pyrazole derivatives confirms planar geometry for the pyrazole ring, with dihedral angles between substituents affecting packing and reactivity .
Q. What are the common synthetic routes for preparing this compound?
Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or nitriles. A representative method includes:
- Step 1 : Reacting 2,4-dichlorophenylhydrazine with tert-butyl acetoacetate under acidic conditions to form the pyrazole ring.
- Step 2 : Purification via column chromatography or recrystallization . Critical parameters include temperature (80–120°C), solvent choice (e.g., ethanol or DMF), and catalysts (e.g., acetic acid). Yields range from 60–85%, depending on substituent steric effects .
Q. Which spectroscopic techniques are employed for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the tert-butyl group appears as a singlet at ~1.3 ppm, while aromatic protons resonate between 6.8–7.6 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 284.08 (M+H⁺) .
- IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ indicate C=N and C=C stretching in the pyrazole ring .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?
Yield optimization requires balancing steric and electronic factors:
Q. How does the substitution pattern on the phenyl rings influence biological activity?
Substitution alters electronic and steric profiles, affecting target binding:
- 2,4-Dichlorophenyl : Enhances lipophilicity, improving membrane permeability.
- tert-Butyl Group : Increases metabolic stability but may reduce solubility . Comparative studies of analogs show that replacing chlorine with fluorine (e.g., 4-fluorophenyl) decreases kinase inhibition (IC₅₀ > 1 µM vs. 50 nM for dichloro derivatives) due to reduced halogen bonding .
Q. What strategies can resolve contradictions in reported biological activities across studies?
Discrepancies often arise from assay conditions or structural impurities:
- Structural Verification : Use X-ray crystallography or 2D NMR to confirm regiochemistry (e.g., distinguishing N1 vs. N2 substitution) .
- Assay Standardization : Test compounds under uniform conditions (e.g., ATP concentration in kinase assays). For example, p38α MAP kinase inhibition varies with ATP levels (IC₅₀ shifts from 10 nM to 1 µM at 1 mM ATP) .
- Metabolic Stability Screening : Evaluate cytochrome P450 interactions to rule out false negatives from rapid degradation .
Q. What are the challenges in determining the crystal structure, and how can they be addressed?
Challenges include:
- Polymorphism : Multiple crystal forms may coexist. Use solvent vapor diffusion to isolate pure phases .
- Weak Diffraction : Heavy atoms (e.g., chlorine) improve resolution. For example, 2,4,6-trichlorophenyl analogs yield datasets with R < 0.05 .
- Disorder : tert-Butyl groups often exhibit rotational disorder. Refinement with restraints (e.g., SIMU in SHELXL) mitigates this .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
